(R)-2-Chloro-1-(3-chlorophenyl)ethanol
Overview
Description
(R)-2-Chloro-1-(3-chlorophenyl)ethanol is a key pharmaceutical intermediate that is used in the synthesis of β3-adrenoceptor receptor (β3-AR) agonists. These agonists are important for the treatment of various medical conditions, including metabolic and cardiovascular diseases. The compound is chiral, and its enantiomeric purity is crucial for its pharmaceutical applications .
Synthesis Analysis
The synthesis of (R)-2-Chloro-1-(3-chlorophenyl)ethanol has been achieved through various biocatalytic methods. One efficient approach involves the use of permeabilized whole
Scientific Research Applications
Asymmetric Synthesis
Key Pharmaceutical Intermediate : (R)-2-Chloro-1-(3-chlorophenyl)ethanol is a crucial intermediate in synthesizing β-adrenoceptor receptor agonists (Ni, Zhang, & Sun, 2012). Its synthesis using Candida ontarioensis cells has been studied for efficient production, achieving a 99.9% enantiomeric excess (ee) and 99.0% yield.
Biocatalysis for Efficient Production : An asymmetric synthesis method using Geotrichum candidum to reduce the corresponding ketone to (R)-2-chloro-1-(3-chlorophenyl)ethanol achieved a 98% ee and 94% yield, highlighting an efficient biocatalytic process (Hamada et al., 2001).
Enzymatic Synthesis : The use of Lipozyme TL IM for the catalytic synthesis of (R)-2-chloro-1-(3-chlorophenyl)ethanol has been reported, offering an efficient method for producing this compound (Xia, Lin, & Chen, 2012).
Biotransformation with Acinetobacter sp. : Utilizing Acinetobacter sp. for the biocatalysis of (R)-2-Chloro-1-(2,4-dichlorophenyl) ethanol, a chiral intermediate of Miconazole, showed high stereo-selectivity and yielded a significantly increased product (Miao et al., 2019).
Synthesis of Chiral Intermediates
- In Synthesis of Ticagrelor : A key intermediate for Ticagrelor synthesis, a treatment for acute coronary syndromes, has been developed using a ketoreductase KR-01, leading to a process that is green and environmentally sound (Guo et al., 2017).
Enantioselective Synthesis and Catalysis
Planar Chiral Ruthenium Compounds : The synthesis and study of planar chiral ruthenium compounds using (S)-1-(2-chlorophenyl)ethanol and (R)-1-(2-chlorophenyl)ethanol demonstrate their potential as precursors for preparing enantiopure metalated phosphino ligands (Dubarle-Offner et al., 2012).
Use in Catalytic Dechlorination : The catalytic reductive dechlorination of 1-(2-chlorophenyl) ethanol by Pd/Fe bimetal has been studied, highlighting its potential in reducing the toxicological effects in wastewater (Zhou, Wang, & Sheng, 2010).
Efficient Biosynthesis Using Mutant Enzymes : A study on the efficient biosynthesis of (R)-2-chloro-1-(2, 4-dichlorophenyl) ethanol using a mutant short-chain dehydrogenase from Novosphingobium aromaticivorans highlighted a practical method for high substrate loading suitable for industrial-scale applications (Zhou et al., 2020).
properties
IUPAC Name |
(1R)-2-chloro-1-(3-chlorophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,11H,5H2/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSKQOSGSUKVDG-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)[C@H](CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50438879 | |
Record name | (R)-2-Chloro-1-(3-chlorophenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50438879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Chloro-1-(3-chlorophenyl)ethanol | |
CAS RN |
142763-10-8 | |
Record name | (R)-2-Chloro-1-(3-chlorophenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50438879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.